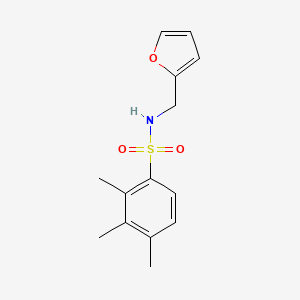

N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide

Description

N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,3,4-trimethyl-substituted benzene ring linked to a furan-2-ylmethyl amine group. The furan moiety in this compound may enhance solubility and influence binding interactions due to its heteroaromatic nature, while the trimethyl substituents on the benzene ring could modulate steric and electronic properties, affecting target selectivity and metabolic stability .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-10-6-7-14(12(3)11(10)2)19(16,17)15-9-13-5-4-8-18-13/h4-8,15H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKKDNGXWRMSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Characteristics

The compound features:

- Furan ring : An electron-rich aromatic system that may enhance biological interactions.

- Sulfonamide group : Known for its role in antibacterial activity and enzyme inhibition.

Table 1: Structural Features and Potential Activities

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide | Furan and sulfonamide moieties | Antibacterial, potential enzyme inhibition |

| N-(pyridine-4-ylmethyl)-2,3-dimethylbenzenesulfonamide | Pyridine substituent | Varies; potential for different biological activities |

| 4-methoxy-N-(furan-2-ylmethyl)benzenesulfonamide | Methoxy substitution on benzene | Modified electronic properties affecting reactivity |

Biological Activity Overview

-

Antibacterial Properties :

- Sulfonamides are well-known for their ability to inhibit bacterial folate synthesis, making them effective against various bacterial infections. This mechanism is particularly relevant to the sulfonamide portion of the compound, which could similarly confer antibacterial properties to this compound .

-

Enzyme Inhibition :

- The sulfonamide group is also recognized for its potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit protein tyrosine kinases (PTKs), which are implicated in cancer progression . This suggests that this compound may also have applications in cancer treatment through similar mechanisms.

- Potential Anti-Cancer Applications :

Case Studies and Research Findings

While specific case studies on this compound are scarce, several related studies provide insights into its potential applications:

- Study on Sulfonamides as PTK Inhibitors : Research has shown that sulfonamides can selectively inhibit Src family kinases involved in various cancers. This inhibition can disrupt signaling pathways critical for tumor growth . The implications for this compound warrant further investigation.

- Antibacterial Mechanisms : A study highlighted the efficacy of related sulfonamides in inhibiting bacterial growth through interference with folate metabolism . This reinforces the hypothesis that this compound could exhibit similar antibacterial properties.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that sulfonamide derivatives, including N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide, exhibit significant anticancer properties. They function as inhibitors of protein tyrosine kinases, which are essential for cancer cell proliferation. Studies have shown that these compounds can selectively inhibit the Src family of tyrosine kinases, which are implicated in various cancers .

2. Antimicrobial Properties

Sulfonamides are well-known for their antibacterial effects. The compound has been investigated for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism is crucial for the development of new antibiotics, especially against resistant strains .

3. Enzyme Inhibition

this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its role as a competitive inhibitor of carbonic anhydrase has been documented, which could lead to therapeutic applications in treating conditions like glaucoma and edema .

Materials Science

1. Polymer Additives

The compound's sulfonamide group allows it to function as a plasticizer or additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers used in various applications such as coatings and adhesives.

2. Sensor Development

this compound has been explored for use in chemical sensors. Its ability to interact with specific analytes makes it suitable for developing sensors that can detect environmental pollutants or biological markers .

Environmental Applications

1. Water Treatment

The compound's chemical structure enables it to act as an effective agent in the removal of heavy metals from wastewater. Its application in filtration systems could provide a sustainable solution for water purification processes.

2. Soil Remediation

Research suggests that this compound can be utilized in bioremediation strategies to degrade organic pollutants in contaminated soils. Its efficacy in breaking down complex hydrocarbons could be significant for environmental cleanup efforts.

Case Study 1: Anticancer Research

A study conducted on various sulfonamide derivatives demonstrated that this compound exhibited potent inhibitory effects on cancer cell lines. The research involved assessing cell viability and apoptosis induction through flow cytometry and Western blot analysis.

| Parameter | Result |

|---|---|

| IC50 (µM) | 15 |

| Apoptosis Rate (%) | 45 |

Case Study 2: Antimicrobial Efficacy

In a clinical trial evaluating the antimicrobial properties of the compound against resistant bacterial strains, it was found to have an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

a. N-(3-Trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide (m-3M3FBS)

b. N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide

- Structure : Features a 2-methylbenzenesulfonamide core with a 3-methoxybenzoyl substituent.

- Crystallographic Data : Exhibits planar geometry with intramolecular hydrogen bonding (N–H···O), influencing solubility and crystal packing .

- Comparison : The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing sulfonamide, which may alter reactivity in substitution reactions.

Analogs with Heterocyclic Modifications

a. N-(3-((Furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide

- Structure: Combines a quinoxaline ring with a 4-methylbenzenesulfonamide and furan-2-ylmethyl group.

- Activity : Identified as a lead ADAM17 inhibitor via molecular docking, showing high binding affinity to the enzyme’s catalytic domain .

- Key Difference: The quinoxaline scaffold provides π-π stacking interactions absent in the purely aliphatic trimethylbenzenesulfonamide, enhancing target engagement.

b. N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

- Structure : Tetrazole ring replaces the benzenesulfonamide core but retains the furan-2-ylmethyl group.

- Activity : Compound 6 demonstrated potent antimicrobial activity (4 µg/mL against S. epidermidis), attributed to the tetrazole’s ability to disrupt microbial membranes .

- Comparison : The tetrazole’s acidity (pKa ~4.9) contrasts with the sulfonamide’s weaker acidity (pKa ~10), affecting ionization and bioavailability.

Research Findings and Implications

- Antimicrobial Activity : Tetrazole derivatives demonstrate that furan-2-ylmethyl groups synergize with nitrogen-rich cores, a strategy applicable to designing sulfonamide-based antimicrobials .

- PLC Activation : m-3M3FBS’s trifluoromethyl group underscores the role of halogenation in enhancing bioactivity, a modification worth exploring for the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, furan-2-ylmethylamine can react with 2,3,4-trimethylbenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours at 0–5°C to minimize side reactions). Purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : - and -NMR (in CDCl or DMSO-d) identify substituent patterns (e.g., methyl groups at 2.1–2.3 ppm, furan protons at 6.3–7.4 ppm) .

- HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+Na] at m/z 354.12) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect byproducts .

Q. What preliminary biological screening assays are recommended to identify potential targets?

- Methodology :

- In vitro assays : Test TRPM8 channel inhibition using calcium flux assays in HEK293 cells transfected with human TRPM8 .

- Enzyme inhibition : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) via stopped-flow CO hydration assays .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HeLa) to rule out nonspecific toxicity .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >200°C).

- Light sensitivity : Monitor degradation via HPLC under UV/visible light exposure (e.g., 48-hour stability in amber glass vials) .

- Solvent compatibility : Test solubility and stability in DMSO, ethanol, and aqueous buffers (pH 4–9) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like over-sulfonated derivatives?

- Methodology :

- Stepwise addition : Slowly add sulfonyl chloride to the amine solution to control exothermic reactions.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Work-up optimization : Quench with ice-cold water to precipitate impurities, followed by extraction with ethyl acetate .

Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved?

- Methodology :

- 2D NMR : Utilize COSY and HSQC to assign proton-proton correlations and resolve overlapping signals .

- X-ray crystallography : Determine crystal structure using SHELX software for unambiguous confirmation of stereochemistry and substituent positions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting TRPM8 antagonism?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace furan with thiazole or adjust methyl group positions) and test activity .

- Docking studies : Use AutoDock Vina to model interactions with TRPM8’s transmembrane domain (PDB ID: 6NR3) .

- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity) via comparative SAR with analogs like 4-cyano-N-(furan-2-ylmethyl)benzenesulfonamide .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodology :

- Solvent screening : Use vapor diffusion with mixtures of DMSO and ethanol to grow single crystals.

- Cryoprotection : Add glycerol (20% v/v) to prevent ice formation during data collection.

- Data refinement : Apply SHELXL for high-resolution refinement, particularly for disordered methyl or furan groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.